2-(2-ethoxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide
Description
2-(2-ethoxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an ethoxy group, a formyl group, and trifluorophenyl moieties. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-2-24-14-7-10(8-22)3-6-13(14)25-9-15(23)21-12-5-4-11(18)16(19)17(12)20/h3-8H,2,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXMBUMMKWSOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Ethoxy-Formylphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a formylating agent, such as paraformaldehyde, under acidic conditions to introduce the formyl group.
Acetamide Formation: The intermediate is then reacted with 2,3,4-trifluoroaniline in the presence of an acylating agent, such as acetic anhydride, to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(2,3,4-trifluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluorophenyl group might enhance binding affinity or specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyphenoxy)-N-(2,3,4-trifluorophenyl)acetamide: Lacks the formyl group.
2-(2-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide: Lacks the ethoxy group.
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide: Lacks the trifluorophenyl group.
Uniqueness
The presence of both the ethoxy and formyl groups, along with the trifluorophenyl moiety, makes 2-(2-ethoxy-4-formylphenoxy)-N-(2,3,4-trifluorophenyl)acetamide unique. These functional groups can significantly influence the compound’s reactivity and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
